molecular formula C15H32N4O5 B1236149 Fortimicin B CAS No. 54783-95-8

Fortimicin B

Cat. No.: B1236149
CAS No.: 54783-95-8
M. Wt: 348.44 g/mol
InChI Key: WFMQYKIRAVMXSU-LCVFDZPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fortimicin B is a member of the fortimicin family of aminoglycoside antibiotics, a pseudodisaccharide complex produced by Micromonospora species . Structurally, it incorporates a novel aminocyclitol moiety known as fortamine and is a glycoside of 6-epi-purpurosamine B . It is distinguished from Fortimicin A by not being a glycyl amide . While early biological studies indicated that Fortimicin B itself possesses only weak antibacterial activity compared to the potent, broad-spectrum Fortimicin A , it retains significant value as a tool for biochemical research. Investigations into its mechanism have revealed that, unlike Fortimicin A which inhibits protein synthesis and induces misreading, Fortimicin B has a divergent effect on the ribosome; it does not inhibit polyuridylic acid-directed polymerization but instead strongly stimulates polymerization in assays programmed with natural mRNA . Furthermore, both Fortimicin A and B have been shown to inhibit the dissociation of 70S ribosomes into their subunits . This unique profile makes Fortimicin B a critical compound for comparative studies aimed at elucidating the precise structure-activity relationships and complex molecular mechanisms of aminoglycoside antibiotics. Research into fortimicin analogs continues to be relevant for addressing multidrug-resistant bacterial pathogens . This product is intended for research purposes only and is not for human, therapeutic, or diagnostic use.

Properties

CAS No.

54783-95-8

Molecular Formula

C15H32N4O5

Molecular Weight

348.44 g/mol

IUPAC Name

(1S,2S,3R,4R,5S,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

InChI

InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10-,11-,12+,13+,14+,15+/m0/s1

InChI Key

WFMQYKIRAVMXSU-LCVFDZPESA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)NC)OC)O)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Other CAS No.

54783-95-8

Synonyms

fortimicin B

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

Fortimicin B is recognized for its broad-spectrum antibacterial activity, although it is generally considered less potent than its counterpart, Fortimicin A. Research indicates that Fortimicin B exhibits activity against a variety of Gram-positive and Gram-negative bacteria, albeit with weaker efficacy compared to other aminoglycosides like gentamicin and amikacin .

Table 1: Comparative Antibacterial Activity of Fortimicin B

Bacteria TypeMIC (µg/ml)Activity Level
Staphylococcus aureus256Moderate
Escherichia coli>500Low
Pseudomonas aeruginosa>2,500Very Low
Enterobacteriaceae6.2Moderate

Fortimicin B's effectiveness is enhanced in alkaline environments, which contributes to its bactericidal action . It has been shown to inhibit protein synthesis in bacteria by interfering with ribosomal functions, similar to other aminoglycosides .

Synergistic Effects

Fortimicin B has demonstrated synergistic effects when used in combination with beta-lactam antibiotics. For instance, studies have shown that the combination of Fortimicin A (more potent than Fortimicin B) with carbenicillin significantly increases the rate of bacterial killing against Pseudomonas aeruginosa . This synergy suggests that Fortimicin B could be effectively utilized in combination therapies to enhance antibacterial efficacy.

Table 2: Synergistic Effects with Beta-Lactam Antibiotics

Antibiotic CombinationResult
Fortimicin A + CarbenicillinIncreased bacterial killing rate
Fortimicin A + PiperacillinEnhanced inhibitory activity

Derivatives and Enhanced Activity

Research has led to the development of several derivatives of Fortimicin B that exhibit improved stability and antibacterial activity. For example, 4-N-substituted derivatives have shown enhanced properties even under alkaline conditions . These modifications allow for a broader application scope in treating resistant bacterial infections.

Table 3: Properties of Fortimicin B Derivatives

Derivative TypeStabilityAntibacterial Activity
4-N-alkyl-fortimicin BHighEnhanced against resistant strains
4-N-hydantoyl fortimicin BModerateComparable to original fortimicin B

Clinical Applications and Case Studies

Clinical studies have explored the use of Fortimicin B in treating infections caused by antibiotic-resistant strains. For instance, a study involving clinical isolates demonstrated that while Fortimicin B alone had limited efficacy, its use in combination with other agents significantly improved outcomes against resistant Escherichia coli strains .

Comparison with Similar Compounds

Structural Comparison
Compound Core Structure Aminocyclitol/Sugar Moieties Key Modifications
Fortimicin B Pseudodisaccharide Fortamine (1,4-diamine) + 6-epi-purpurosamine B O-Methyl, N-Methyl groups
Fortimicin A Pseudodisaccharide Fortamine + 6-epi-purpurosamine B Glycyl amide at C-1
Gentamicin C₁ Trisaccharide Garosamine + purpurosamine + deoxystreptamine 4,6-Disubstituted deoxystreptamine
Tobramycin Trisaccharide Nebrosamine + deoxystreptamine 3-Deoxygenation
Amikacin Semisynthetic (derived from kanamycin A) Hydroxyaminobutyryl side chain at N-1 Resistance to modifying enzymes

Key Observations :

  • Fortimicin B’s fortamine differs from gentamicin’s deoxystreptamine, reducing susceptibility to aminoglycoside-modifying enzymes (AMEs) like AAC(6') .
  • The absence of a glycyl amide in Fortimicin B (vs. Fortimicin A) correlates with reduced antibacterial potency .
Antibacterial Activity

Table 1: In Vitro Activity Against Gram-Negative Bacteria

Antibiotic MIC₉₀ (μg/mL) for P. aeruginosa Gentamicin-Resistant Strains (Inhibition at 6.2 μg/mL)
Fortimicin B >25 Not reported
Fortimicin A 6.2–12.5 92.6% inhibition
Amikacin 6.2–12.5 90.5% inhibition
Gentamicin 1.56–3.12 23.2% inhibition

Key Findings :

  • Fortimicin B exhibits minimal activity compared to Fortimicin A and amikacin, which show comparable efficacy against Enterobacteriaceae and Pseudomonas .
  • Fortimicin A’s glycyl amide enhances membrane penetration and target binding, explaining its superior activity .
Resistance Mechanisms
  • Enzymatic Modification: Fortimicin B is refractory to AAC(6')-Ib and AAC(6')-Im acetyltransferases due to its unique aminocyclitol, unlike gentamicin or tobramycin .
  • pH-Dependent Activity: Fortimicin B retains activity at alkaline pH (similar to other aminoglycosides) but is less potent than Fortimicin A .
  • Synergy with β-Lactams : While Fortimicin A synergizes with meropenem (71% synergy), Fortimicin B’s role in combination therapy remains underexplored .
Chromatographic and Physicochemical Properties

Table 2: Rf Values in Silica Gel Thin-Layer Chromatography

Antibiotic Developer I Developer II
Fortimicin B 0.80 0.62
Fortimicin A 0.74 0.37
Gentamicin C₁a 0.71 0.16
Sisomicin 0.71 0.18

Developer I: Chloroform-methanol-17% NH₄OH (2:1:1) Developer II: 10% ammonium acetate-methanol (1:1)

Fortimicin B’s distinct Rf values highlight its structural divergence from gentamicin and sisomicin .

Q & A

Q. Approach :

  • Standardize testing using CLSI guidelines.
  • Cross-reference resistance markers (e.g., aminoglycoside-modifying enzymes) with genomic data .
  • Use isogenic strains to isolate resistance mechanisms .

Advanced: How does Fortimicin B’s mechanism differ from other aminoglycosides in overcoming resistance?

Answer:
Fortimicin B lacks deoxystreptamine, a common target of resistance enzymes (e.g., AAC(6′)-Ib). Its aminocyclitol core (O-methyl and N-methyl groups) and purpurosamine B sugar may reduce susceptibility to modifying enzymes .
Experimental validation :

  • Compare MICs against strains with aac(6′)-Ib or armA genes .
  • Perform enzymatic assays with purified resistance proteins .

Basic: What chromatographic methods distinguish Fortimicin B from related antibiotics?

Answer:

  • Paper chromatography (Whatman No. 1): Rf = 0.65 in chloroform/methanol/17% NH₄OH (2:1:1) .
  • TLC : Rf = 0.89 vs. gentamicin C1 (0.59) in chloroform/methanol/NH₄OH (2:1:1) .
  • HPLC : Use cation-exchange columns with NH₄OH elution .

Note : Solvent system variability (e.g., ammonium acetate/methanol) alters Rf values; always include reference standards .

Advanced: How to address discrepancies in Rf values across studies?

Answer:
Rf discrepancies (e.g., 0.65 vs. 0.89 for Fortimicin B) stem from:

  • Solvent composition : Methanol proportion affects polarity .
  • Stationary phase : Silica gel vs. cellulose .
    Mitigation :
  • Replicate conditions from primary literature (e.g., "lower layer" solvent mixtures) .
  • Validate with co-chromatography of authenticated standards .

Basic: What purification strategies yield high-purity Fortimicin B?

Answer:

  • Crude extraction : Adsorb culture filtrate on Amberlite IRC-50 (NH₄⁺ form), elute with 1N NH₄OH .
  • Intermediate steps : Anion exchange (Dowex 1×2) and silica gel chromatography with chloroform/isopropanol/NH₄OH (2:1:1) .
  • Final purification : Freeze-drying after Sephadex LH-20 gel filtration .
    Yield : ~1.5 g from 100 L culture (965 units/mg activity) .

Advanced: How to design experiments probing Fortimicin B’s aminocyclitol biosynthesis?

Answer:

  • Isotopic labeling : Use ¹³C/¹⁵N precursors in M. olivoasterospora cultures to trace cyclitol formation .
  • Gene knockout : Target putative biosynthetic genes (e.g., fortI, fortII) via CRISPR-Cas9 .
  • Enzymatic assays : Test cyclitol synthase activity in cell-free extracts .

Basic: What are Fortimicin B’s key physicochemical properties?

Answer:

  • Molecular formula : C₁₅H₃₂N₄O₅ .
  • Solubility : Highly water-soluble; insoluble in chloroform/hexane .
  • Optical rotation : [α]D²⁴ = +22.2° (H₂O) .
  • Stability : Degrades in acidic conditions; store lyophilized at –20°C .

Advanced: How to evaluate Fortimicin B’s pharmacokinetics in preclinical models?

Answer:

  • Toxicokinetics : Dose rats (5–50 mg/kg) and measure plasma levels via LC-MS/MS .
  • Tissue distribution : Use radiolabeled [³H]-Fortimicin B in murine models .
  • Nephrotoxicity screening : Monitor serum creatinine and kidney histopathology .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fortimicin B
Reactant of Route 2
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